

An In-depth Technical Guide on 2-Methyl-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzoic acid

Cat. No.: B045969

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CAS Number: 1975-50-4 Synonyms: 3-Nitro-o-toluic acid, 3-Nitro-2-methylbenzoic acid

This technical guide provides a comprehensive overview of **2-methyl-3-nitrobenzoic acid**, a pivotal chemical intermediate in various fields of chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

2-Methyl-3-nitrobenzoic acid is an aromatic organic compound that presents as a white to light yellow or beige crystalline powder or fine needles at room temperature.[1][2][3] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis.[4][5] The compound is generally insoluble in water but soluble in various organic solvents.[1][6][7]

Property	Value	Reference(s)
CAS Number	1975-50-4	[3]
Molecular Formula	C ₈ H ₇ NO ₄	[3]
Molecular Weight	181.15 g/mol	[3]
Appearance	White to slightly yellow crystalline powder	[1][2][3]
Melting Point	182-184 °C (lit.)	[2]
pKa	3.03 ± 0.20 (Predicted)	[1]
Solubility in Water	<0.1 g/100 mL at 22 °C	[1]
Storage Temperature	0-8 °C	[3]
InChI Key	YPQAFWHSMWWPLX-UHFFFAOYSA-N	
SMILES String	Cc1c(cccc1--INVALID-LINK--=O)C(O)=O	

Spectroscopic Data

Structural characterization of **2-methyl-3-nitrobenzoic acid** is achieved through standard spectroscopic methods. While full spectra are best obtained from analytical services, the expected characteristics are summarized below.

Spectroscopy Type	Key Characteristics	Reference(s)
¹ H NMR	The spectrum would show distinct signals for the aromatic protons (in the 7-8 ppm range), the carboxylic acid proton (a broad singlet, typically >10 ppm), and the methyl protons (a singlet around 2.5 ppm).	[8]
IR	Characteristic absorption bands include a broad O-H stretch for the carboxylic acid (~3000 cm ⁻¹), a sharp C=O stretch (~1700 cm ⁻¹), and strong asymmetric and symmetric stretches for the NO ₂ group (~1530 and ~1350 cm ⁻¹ respectively).	[8][9]
Mass Spec (MS)	The electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M] ⁺) at m/z 181. Fragmentation patterns would likely include the loss of -OH (m/z 164) and -COOH (m/z 136).	[8][9]

Synthesis and Experimental Protocols

The synthesis of **2-methyl-3-nitrobenzoic acid** is primarily achieved through two main routes: the nitration of 2-methylbenzoic acid (o-toluic acid) or the oxidation of 3-nitro-o-xylene.

Experimental Protocol 1: Nitration of o-Toluic Acid

This method involves the electrophilic aromatic substitution of o-toluic acid using a nitrating agent, typically a mixture of nitric and sulfuric acids, at low temperatures to control

regioselectivity and prevent side reactions.[1] A similar process is reported for the synthesis of related isomers.[10][11]

Materials:

- o-Toluic acid
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice
- Distilled water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add o-toluic acid to a cooled amount of concentrated sulfuric acid. Maintain the temperature below 10 °C.
- Separately, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while keeping the mixture cool.
- Add the nitrating mixture dropwise to the stirred solution of o-toluic acid. The reaction temperature must be strictly maintained between 0 °C and 10 °C throughout the addition.[1]
- After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while maintaining the low temperature.
- Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring, which will cause the product to precipitate.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol 2: Oxidation of 3-nitro-o-xylene

This method utilizes an oxidizing agent to convert one of the methyl groups of 3-nitro-o-xylene into a carboxylic acid. A patented method uses oxygen in the presence of a catalyst.[12]

Another approach uses hydrogen peroxide.[13]

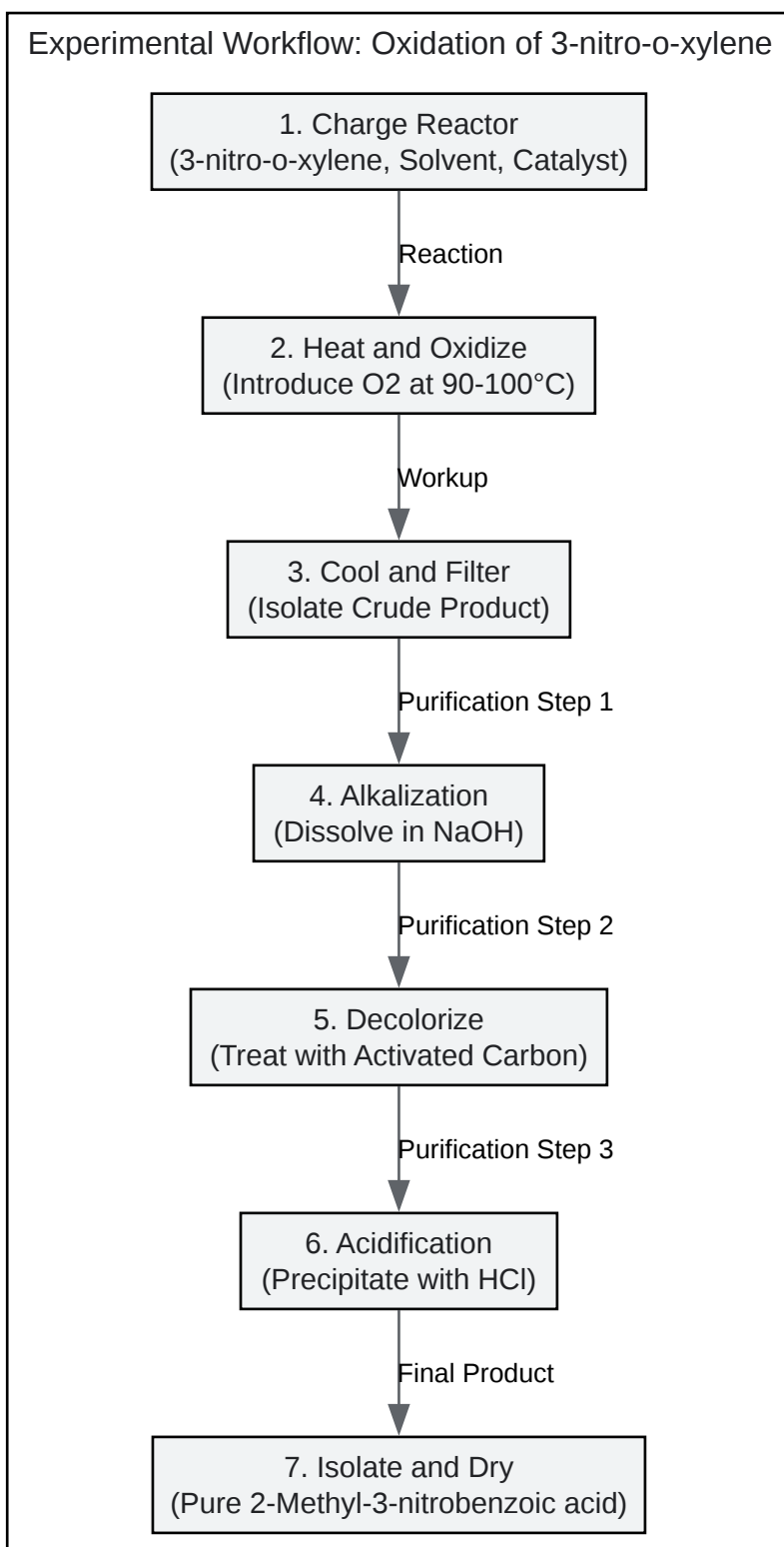
Materials:

- 3-nitro-o-xylene
- Organic solvent (e.g., acetic acid)
- Catalyst (e.g., Cobalt(II) acetate, Manganese(II) acetate)[12][13]
- Oxygen or Hydrogen Peroxide[12][13]
- Sodium hydroxide solution
- Hydrochloric acid

Procedure:

- Charge a reactor with 3-nitro-o-xylene, an organic solvent, and the catalyst system (e.g., Cobaltous diacetate and manganese acetate).[12]
- Heat the mixture to the reaction temperature (e.g., 90-100 °C).[12]
- Introduce the oxidant (e.g., bubble oxygen gas through the mixture) and maintain the reaction until starting material is consumed (monitored by HPLC or TLC).[12][13]
- After completion, cool the reaction mixture to induce precipitation of the crude product and collect it by filtration.
- For purification, dissolve the crude product in an aqueous sodium hydroxide solution.[12]
- Treat the aqueous solution with activated carbon to remove colored impurities and then filter.
[12]

- Acidify the filtrate with hydrochloric acid to a pH of 2, causing the purified **2-methyl-3-nitrobenzoic acid** to precipitate.[\[12\]](#)[\[13\]](#)
- Collect the final product by filtration, wash with water, and dry.



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Workflow for the synthesis of **2-methyl-3-nitrobenzoic acid**.

Applications in Research and Development

2-Methyl-3-nitrobenzoic acid is a valuable intermediate, not typically used as an end-product but as a foundational molecule for constructing more complex chemical entities.^[5]

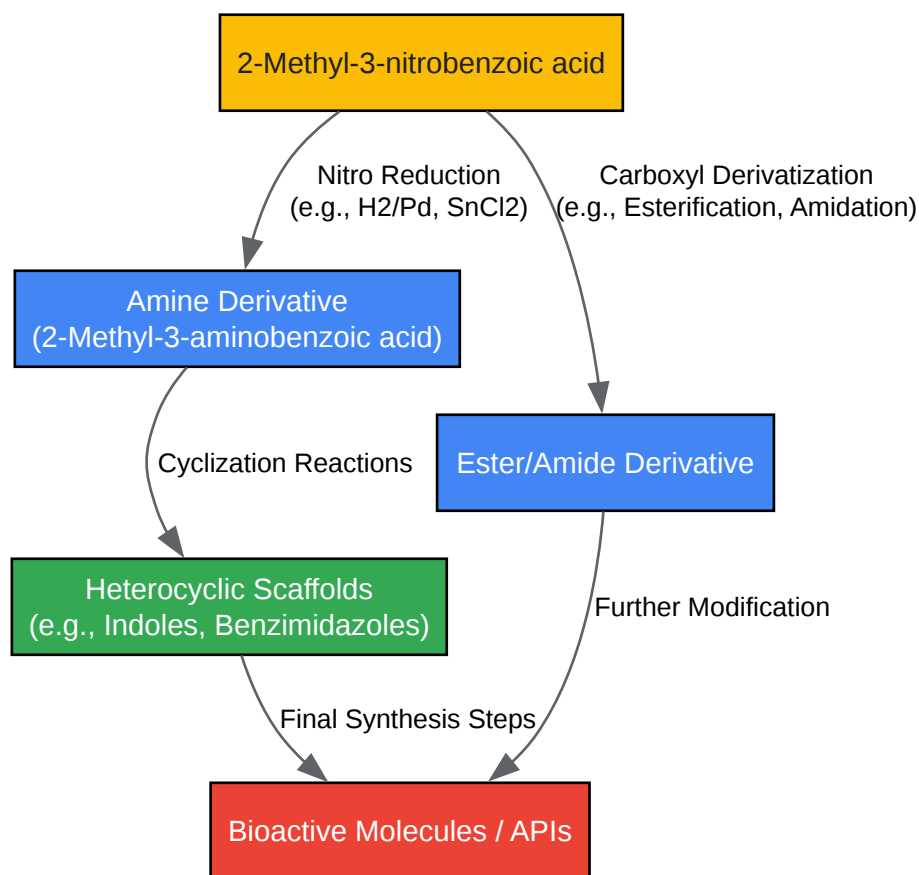
- **Pharmaceutical Synthesis:** It is a key building block in the development of Active Pharmaceutical Ingredients (APIs).^[4] Its functional groups allow for diverse chemical modifications. For example, it is used as a starting reagent for synthesizing methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles.^[2] It serves as an intermediate in creating anti-inflammatory and analgesic drugs.^[3] It is also a key intermediate for Pitofenone Hydrochloride, a therapeutic for smooth muscle spasms.^[14]
- **Agrochemicals:** The compound's structural motif is found in various agrochemicals, and it can be used in the formulation of herbicides and pesticides.^[7]
- **Organic Synthesis:** In a broader chemical context, it is a versatile reagent.^[5] The nitro group can be readily reduced to an amine, opening pathways to a wide array of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.^[4] The carboxylic acid group can be converted to esters, amides, or acid chlorides for further elaboration.^[4]

Chemical Reactivity and Synthetic Utility

The reactivity of **2-methyl-3-nitrobenzoic acid** is governed by its three functional groups. As a carboxylic acid, it readily reacts with bases in neutralization reactions.^{[2][6]} The primary utility for drug development professionals lies in its role as a modifiable scaffold. The two most significant transformations are the reduction of the nitro group and the derivatization of the carboxylic acid.

- **Nitro Group Reduction:** The nitro group is a versatile functional handle that is often reduced to an aniline derivative. This transformation is fundamental for introducing a nucleophilic nitrogen atom, enabling the construction of amides, sulfonamides, and various heterocyclic systems.
- **Carboxylic Acid Derivatization:** The carboxylic acid can be easily converted into esters (e.g., via Fischer esterification), amides (by coupling with amines), or acid chlorides. This allows for the extension of the molecular framework and the introduction of diverse functionalities.

These reactions make it an indispensable precursor for complex molecules, including APIs.



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Synthetic utility of **2-methyl-3-nitrobenzoic acid** in drug development.

Safety and Handling

2-Methyl-3-nitrobenzoic acid is considered a hazardous chemical and requires careful handling in a laboratory setting.^[15]

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[15][16]} Inhalation, ingestion, or skin contact may cause injury.^[6]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^{[15][16]} A dust mask (type N95 or equivalent) is recommended.

- Handling: Handle in a well-ventilated area to avoid dust formation and inhalation.[15][16]
Avoid contact with skin and eyes.[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16]
Keep away from incompatible substances such as strong oxidizing agents and strong bases.
[15]
- Spill Response: For spills, dampen the solid material with alcohol, transfer it to a suitable container, and decontaminate the area with absorbent paper dampened with alcohol, followed by a soap and water wash.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[15][16]

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